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Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into

mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] This

gatekeeper function allows for DNA repair prior to cell division, and its dysregulation is

implicated in various cancers.[1][3] The ubiquitin-proteasome system tightly controls WEE1

levels, with its degradation being a prerequisite for mitotic entry.[4] LEB-03-146 is a novel

deubiquitinase-targeting chimera (DUBTAC) designed to stabilize WEE1 protein. It functions by

linking the WEE1 inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1,

thereby preventing the ubiquitination and subsequent degradation of WEE1. These application

notes provide detailed protocols for assessing the stabilization of WEE1 in response to LEB-
03-146 treatment in a cellular context.

Mechanism of Action of LEB-03-146
LEB-03-146 is a heterobifunctional molecule that hijacks the cellular deubiquitination

machinery to protect WEE1 from degradation. One end of the molecule, the WEE1 inhibitor

AZD1775, binds to the WEE1 protein. The other end recruits the deubiquitinase OTUB1. This

proximity-induced ternary complex formation (WEE1 - LEB-03-146 - OTUB1) leads to the

removal of ubiquitin chains from WEE1, shielding it from recognition and degradation by the

proteasome. This results in the accumulation of WEE1 protein and a subsequent G2/M cell

cycle arrest.
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Mechanism of LEB-03-146-mediated WEE1 stabilization.
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WEE1 Signaling Pathway in G2/M Checkpoint
Control
The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. WEE1 plays

a pivotal role in this process. Upon DNA damage, kinases such as ATM and ATR are activated,

which in turn activate checkpoint kinases CHK1 and CHK2. These kinases phosphorylate and

activate WEE1. Activated WEE1 then phosphorylates CDK1 at tyrosine 15, inhibiting its activity

and preventing the cell from entering mitosis.[2] This provides a window for DNA repair. For

mitosis to proceed, WEE1 must be degraded. This is initiated by phosphorylation of WEE1 by

kinases like PLK1 and CDK1 itself, which signals for its ubiquitination by the SCF E3 ubiquitin

ligase complex and subsequent degradation by the proteasome.
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Simplified WEE1 signaling pathway in G2/M checkpoint control.
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Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the stabilization of WEE1 by

LEB-03-146 in HEP3B cells. This data is for illustrative purposes to demonstrate how results

from the described protocols can be presented.

Table 1: Concentration-Dependent Stabilization of WEE1 by LEB-03-146

LEB-03-146 Concentration (nM)
WEE1 Protein Level (Fold Change vs.
Vehicle)

0 (Vehicle) 1.0

1 1.5

10 3.2

100 8.5

1000 12.3

EC50 ~50 nM

Table 2: Time-Course of WEE1 Stabilization by LEB-03-146 (100 nM)

Time (hours)
WEE1 Protein Level (Fold Change vs.
Time 0)

0 1.0

2 2.1

4 4.5

8 8.2

16 10.8

24 11.5
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Protocol 1: Cell Culture of HEP3B Cells
This protocol describes the standard procedure for culturing HEP3B human hepatocellular

carcinoma cells, which have been shown to be a suitable model for studying WEE1

stabilization by LEB-03-146.

Materials:

HEP3B cells

Eagle's Minimum Essential Medium (EMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Maintain HEP3B cells in EMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Culture cells in a humidified incubator at 37°C with 5% CO2.

For sub-culturing, aspirate the culture medium and wash the cells once with PBS.

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for

3-5 minutes at 37°C until cells detach.

Neutralize the trypsin by adding complete growth medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.
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Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

Protocol 2: WEE1 Stabilization Assay using
Cycloheximide (CHX) Chase
This protocol is designed to assess the effect of LEB-03-146 on the stability of the WEE1

protein by inhibiting new protein synthesis with cycloheximide.

Materials:

HEP3B cells

Complete growth medium

LEB-03-146

Cycloheximide (CHX)

DMSO (vehicle control)

RIPA lysis buffer

Protease and phosphatase inhibitor cocktails

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibody against WEE1

Primary antibody for a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Seed HEP3B cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

Treat the cells with the desired concentrations of LEB-03-146 or DMSO (vehicle) for a

predetermined time (e.g., 4 hours).

Add cycloheximide (e.g., 50 µg/mL final concentration) to all wells to inhibit protein synthesis.

This is time point 0.

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

To harvest, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of each lysate using a BCA assay.

Perform Western blot analysis: a. Load equal amounts of protein (e.g., 20-30 µg) onto an

SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the

membrane and incubate with primary antibodies against WEE1 and a loading control. d.

Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein

bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the WEE1 signal to the loading control for each

time point. Plot the relative WEE1 protein levels over time to determine the protein half-life in

the presence and absence of LEB-03-146.
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Workflow for the WEE1 stabilization assay.
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Protocol 3: In-Cell WEE1 Ubiquitination Assay
This protocol is used to directly assess the ubiquitination status of WEE1 following treatment

with LEB-03-146.

Materials:

HEP3B cells

Plasmids encoding HA-tagged ubiquitin (optional, for enhanced signal)

Transfection reagent

LEB-03-146

MG132 (proteasome inhibitor)

Cell lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide)

Anti-WEE1 antibody for immunoprecipitation

Protein A/G agarose beads

Anti-ubiquitin antibody for Western blotting

Procedure:

(Optional) Transfect HEP3B cells with a plasmid expressing HA-tagged ubiquitin to increase

the pool of tagged ubiquitin for incorporation.

Allow cells to recover and express the plasmid for 24-48 hours.

Treat the cells with LEB-03-146 or DMSO for the desired time. In a positive control well, treat

with the proteasome inhibitor MG132 (e.g., 10 µM) for 4-6 hours to induce accumulation of

ubiquitinated proteins.

Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination

status of proteins.
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Clarify the lysates by centrifugation.

Perform immunoprecipitation: a. Incubate the cell lysates with an anti-WEE1 antibody

overnight at 4°C. b. Add Protein A/G agarose beads to pull down the antibody-protein

complexes. c. Wash the beads extensively to remove non-specific binding.

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Perform Western blot analysis on the eluted samples using an anti-ubiquitin (or anti-HA)

antibody to detect ubiquitinated WEE1. A smear of high-molecular-weight bands indicates

polyubiquitination. The input lysates should also be probed for total WEE1 as a control.

Disclaimer
These protocols are intended for research use only by trained professionals. Appropriate safety

precautions should be taken when handling all chemical and biological materials. The provided

quantitative data is hypothetical and for illustrative purposes only; actual results may vary.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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